(S)-Bilobanone
(S)-Bilobanone
(S)-Bilobanone, also known as bilobanon, belongs to the class of organic compounds known as cyclohexenones. Cyclohexenones are compounds containing a cylohexenone moiety, which is a six-membered aliphatic ring that carries a ketone and has one endocyclic double bond (S)-Bilobanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (S)-bilobanone is primarily located in the membrane (predicted from logP). Outside of the human body, (S)-bilobanone can be found in fats and oils and ginkgo nuts. This makes (S)-bilobanone a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
17015-33-7
VCID:
VC0090951
InChI:
InChI=1S/C15H20O2/c1-10(2)6-14-7-13(9-17-14)12-5-4-11(3)15(16)8-12/h4,7,9-10,12H,5-6,8H2,1-3H3
SMILES:
CC1=CCC(CC1=O)C2=COC(=C2)CC(C)C
Molecular Formula:
C15H20O2
Molecular Weight:
232.32 g/mol
(S)-Bilobanone
CAS No.: 17015-33-7
Main Products
VCID: VC0090951
Molecular Formula: C15H20O2
Molecular Weight: 232.32 g/mol
CAS No. | 17015-33-7 |
---|---|
Product Name | (S)-Bilobanone |
Molecular Formula | C15H20O2 |
Molecular Weight | 232.32 g/mol |
IUPAC Name | 2-methyl-5-[5-(2-methylpropyl)furan-3-yl]cyclohex-2-en-1-one |
Standard InChI | InChI=1S/C15H20O2/c1-10(2)6-14-7-13(9-17-14)12-5-4-11(3)15(16)8-12/h4,7,9-10,12H,5-6,8H2,1-3H3 |
Standard InChIKey | ORQIZUYAGXZVPI-LBPRGKRZSA-N |
Isomeric SMILES | CC1=CC[C@@H](CC1=O)C2=COC(=C2)CC(C)C |
SMILES | CC1=CCC(CC1=O)C2=COC(=C2)CC(C)C |
Canonical SMILES | CC1=CCC(CC1=O)C2=COC(=C2)CC(C)C |
Description | (S)-Bilobanone, also known as bilobanon, belongs to the class of organic compounds known as cyclohexenones. Cyclohexenones are compounds containing a cylohexenone moiety, which is a six-membered aliphatic ring that carries a ketone and has one endocyclic double bond (S)-Bilobanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (S)-bilobanone is primarily located in the membrane (predicted from logP). Outside of the human body, (S)-bilobanone can be found in fats and oils and ginkgo nuts. This makes (S)-bilobanone a potential biomarker for the consumption of these food products. |
PubChem Compound | 12308753 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume